molecular formula C7H13N3O B6172680 1-cyclopropyl-4-nitrosopiperazine CAS No. 2703774-33-6

1-cyclopropyl-4-nitrosopiperazine

Cat. No.: B6172680
CAS No.: 2703774-33-6
M. Wt: 155.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-nitrosopiperazine is a chemical compound with the molecular formula C9H17N3O It is a derivative of piperazine, characterized by the presence of a cyclopropyl group and a nitroso group attached to the piperazine ring

Preparation Methods

The synthesis of 1-cyclopropyl-4-nitrosopiperazine typically involves the nitrosation of 1-cyclopropylpiperazine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include sodium nitrite and hydrochloric acid, which facilitate the nitrosation reaction. The reaction is usually conducted at low temperatures to prevent the formation of unwanted by-products .

Industrial production methods for this compound may involve large-scale nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

1-Cyclopropyl-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the nitroso group can yield amine derivatives. Typical reducing agents used are sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in nitro compounds, while reduction yields amines .

Scientific Research Applications

1-Cyclopropyl-4-nitrosopiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have applications in treating certain medical conditions.

    Industry: In industrial chemistry, it is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-nitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

1-Cyclopropyl-4-nitrosopiperazine can be compared with other nitrosopiperazine derivatives, such as:

    1-Cyclopentyl-4-nitrosopiperazine: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group. This difference can affect its chemical reactivity and biological activity.

    1-Methyl-4-nitrosopiperazine: Contains a methyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties compared to its analogs .

Properties

CAS No.

2703774-33-6

Molecular Formula

C7H13N3O

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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